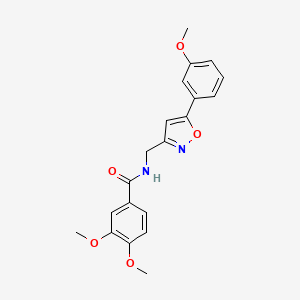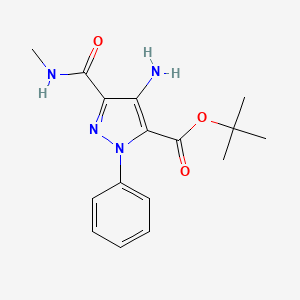![molecular formula C23H24N4O3 B2590278 7(6H)-oxo-6-(3,5-dimetoxi-bencil)-4-isopropil-1-fenil-1H-pirazolo[3,4-d]piridazina CAS No. 946253-52-7](/img/structure/B2590278.png)
7(6H)-oxo-6-(3,5-dimetoxi-bencil)-4-isopropil-1-fenil-1H-pirazolo[3,4-d]piridazina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,5-dimethoxybenzyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a useful research compound. Its molecular formula is C23H24N4O3 and its molecular weight is 404.47. The purity is usually 95%.
BenchChem offers high-quality 6-(3,5-dimethoxybenzyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3,5-dimethoxybenzyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Oncológica
Este compuesto puede exhibir propiedades citotóxicas contra las células cancerosas. Su capacidad para interferir con las vías de señalización celular podría convertirlo en un candidato para el desarrollo de fármacos contra el cáncer. Estudios sobre derivados similares de pirazolopiridina han mostrado potencial en la focalización de diversas líneas celulares cancerosas .
Trastornos Neurológicos
Los derivados de pirazolopiridina se han explorado por sus efectos neuroprotectores. Este compuesto en particular podría investigarse por su eficacia en la protección de las células neuronales contra el estrés oxidativo y la apoptosis, que son vías comunes involucradas en las enfermedades neurodegenerativas .
Terapéutica Cardiovascular
Los análogos estructurales de este compuesto se han investigado por sus efectos vasodilatadores. Se podrían realizar investigaciones para evaluar su potencial como agente terapéutico en el tratamiento de la hipertensión y la prevención de enfermedades cardiovasculares mediante la modulación de la dilatación de los vasos sanguíneos .
Aplicaciones Antiinflamatorias
Debido a la presencia del grupo pirazolopiridina, este compuesto podría poseer propiedades antiinflamatorias. Se podría estudiar su eficacia en la reducción de la inflamación en diversas afecciones crónicas, como la artritis o la enfermedad inflamatoria intestinal .
Actividad Antimicrobiana
Compuestos con estructuras similares han demostrado actividad antimicrobiana. Este compuesto podría analizarse por su potencial para inhibir el crecimiento de bacterias u hongos, contribuyendo al desarrollo de nuevos antibióticos o agentes antifúngicos .
Trastornos Metabólicos
La investigación podría explorar el uso de este compuesto en trastornos metabólicos. Su influencia en las enzimas o receptores involucrados en el metabolismo podría convertirlo en una herramienta valiosa para comprender y tratar afecciones como la diabetes o la obesidad .
Ciencia de los Materiales
La estructura única de este compuesto podría utilizarse en la ciencia de los materiales, particularmente en la síntesis de semiconductores orgánicos o como un bloque de construcción para arquitecturas moleculares complejas .
Química Analítica
Como reactivo, este compuesto podría utilizarse en química analítica para la detección de iones o moléculas específicas. Su reactividad y propiedades de unión podrían permitir el desarrollo de nuevos sensores o ensayos .
Cada una de estas aplicaciones requeriría una investigación exhaustiva y validación mediante estudios experimentales. La versatilidad del compuesto en diversos campos científicos destaca su potencial como un importante contribuyente a la investigación y el desarrollo futuros. Las referencias proporcionadas ofrecen un punto de partida para una mayor exploración de las capacidades y los usos del compuesto .
Propiedades
IUPAC Name |
6-[(3,5-dimethoxyphenyl)methyl]-1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-15(2)21-20-13-24-27(17-8-6-5-7-9-17)22(20)23(28)26(25-21)14-16-10-18(29-3)12-19(11-16)30-4/h5-13,15H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPWWIXCMJKHDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2590195.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B2590196.png)
![2-({8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2590197.png)
![8-((4-Fluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2590198.png)
![4-oxo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-4H-chromene-2-carboxamide](/img/structure/B2590200.png)
![6-Chloro-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid HCl](/img/structure/B2590201.png)
![4-Amino-N-[2-(diethylamino)ethyl]-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2590202.png)
![N-benzyl-2-[5-(4-methoxyphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2590207.png)
![N-(3-chlorophenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2590210.png)
![9-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2590213.png)

![3-(4-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2590215.png)


